![molecular formula C16H12N4O B14357133 1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)- CAS No. 94445-80-4](/img/structure/B14357133.png)
1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The compound features a triazole ring fused to a phthalazine moiety, with a methoxyphenyl group attached at the 3-position, which contributes to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with phthalic anhydride to form the intermediate hydrazide, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazolophthalazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry: The compound serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s ability to interact with specific biological targets, such as enzymes and receptors, has led to its investigation as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit specific enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-triazolo[3,4-a]phthalazine: This compound features a methyl group instead of a methoxyphenyl group, resulting in different chemical and biological properties.
3-Chloromethyl-1,2,4-triazolo[3,4-a]phthalazine:
3-(p-Methoxyphenyl)triazolo[4,3-a]phthalazine: Similar to the target compound but with variations in the triazole ring fusion, affecting its properties.
Uniqueness
1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)- stands out due to the presence of the methoxyphenyl group, which enhances its biological activity and potential for diverse applications. Its unique structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
94445-80-4 |
|---|---|
Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C16H12N4O/c1-21-13-8-6-11(7-9-13)15-18-19-16-14-5-3-2-4-12(14)10-17-20(15)16/h2-10H,1H3 |
InChI Key |
JKAWJRWOQIFIEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


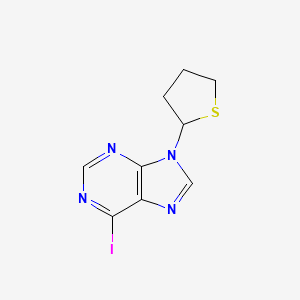
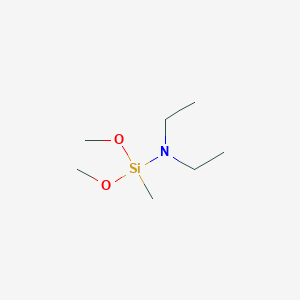

![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)


![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
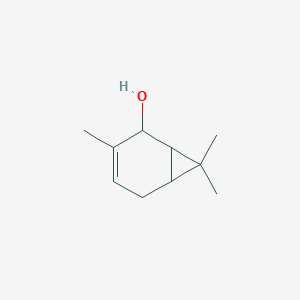
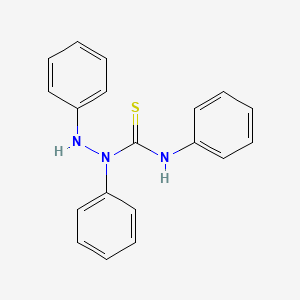
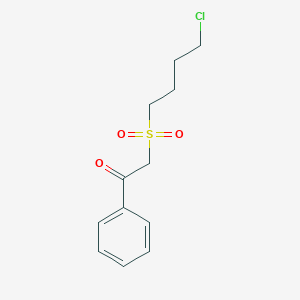
phenylsilane](/img/structure/B14357148.png)
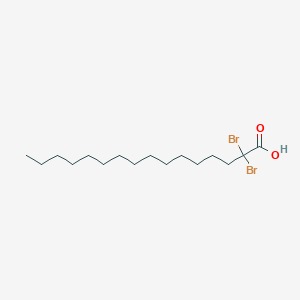
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
